molecular formula C14H17N3O3S B4756092 ethyl {[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate

ethyl {[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate

Cat. No. B4756092
M. Wt: 307.37 g/mol
InChI Key: VLILNOXZOLDANP-UHFFFAOYSA-N
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Description

Ethyl {[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound has shown promising results in the fields of biochemistry, pharmacology, and physiology.

Scientific Research Applications

Ethyl {[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate has shown potential applications in various fields of scientific research. It has been studied for its antimicrobial, antifungal, and anticancer properties. It has also been used as a ligand in the synthesis of metal complexes for catalytic and biological applications.

Mechanism of Action

The mechanism of action of Ethyl {[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate is not fully understood. However, it has been suggested that it may inhibit the growth of microorganisms by interfering with their cell wall synthesis. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Ethyl {[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate has been shown to have significant biochemical and physiological effects. It has been found to possess antioxidant properties and has been shown to reduce lipid peroxidation and increase glutathione levels in animal models. It has also been shown to reduce inflammation and oxidative stress in diabetic rats.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl {[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate in lab experiments is its low toxicity. It has been shown to have low cytotoxicity in various cell lines. However, one of the limitations is its poor solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of Ethyl {[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate. One area of interest is the development of new metal complexes using this compound as a ligand for catalytic and biological applications. Another area of interest is the study of its potential as an anticancer agent, particularly in combination with other drugs. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in the treatment of various diseases.

properties

IUPAC Name

ethyl 2-[[5-(2-ethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-3-19-11-8-6-5-7-10(11)13-15-14(17-16-13)21-9-12(18)20-4-2/h5-8H,3-4,9H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLILNOXZOLDANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=NN2)SCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[[5-(2-ethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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